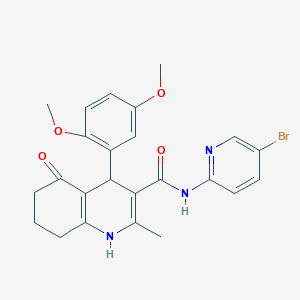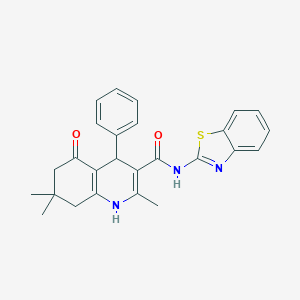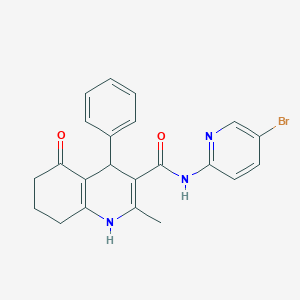![molecular formula C27H24N2OS B304302 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, also known as FSP-3, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FSP-3 is a cyclic peptide that has shown promising results in various studies, making it an exciting area of research for scientists.
Mécanisme D'action
The exact mechanism of action of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory. It has also been shown to modulate the activity of glutamate receptors, which are involved in synaptic plasticity.
Biochemical and Physiological Effects:
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has also been found to reduce oxidative stress and inflammation in the brain, which are both implicated in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is its specificity for certain receptors in the brain, which makes it a useful tool for studying the function of these receptors. However, one of the limitations of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is its relatively low potency, which means that higher concentrations of the compound may be required for certain experiments.
Orientations Futures
There are several future directions for research on 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile. One area of interest is the potential use of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile as a therapeutic agent for neurodegenerative diseases. Another area of research is the development of more potent analogs of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile that could be used in lower concentrations. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile and its effects on the brain.
Méthodes De Synthèse
The synthesis of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile involves a series of chemical reactions. The starting material for the synthesis is 2-(9H-fluoren-2-yl)acetic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-5,6,7,8-tetrahydro-4H-cycloocta[b]pyridine-3-carbonitrile to form 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile. The synthesis of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models. 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
|---|---|
Formule moléculaire |
C27H24N2OS |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H24N2OS/c28-16-22-14-19-8-3-1-2-4-10-25(19)29-27(22)31-17-26(30)20-11-12-24-21(15-20)13-18-7-5-6-9-23(18)24/h5-7,9,11-12,14-15H,1-4,8,10,13,17H2 |
Clé InChI |
JNRPVWVUHTUBNM-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C=C(C(=N2)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)C#N |
SMILES canonique |
C1CCCC2=NC(=C(C=C2CC1)C#N)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)











![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile](/img/structure/B304242.png)